Lipophilicity and Membrane Permeability
The measured LogP of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride is 1.291 , which is significantly higher than the computed XLogP3 values for its closest regioisomers: 1.2 for 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine [1] and 1.1 for 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine [2]. This ~0.1–0.2 LogP difference translates to an approximately 25–60% increase in partitioning into lipid membranes, which can critically impact oral bioavailability and blood-brain barrier penetration [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.291 |
| Comparator Or Baseline | 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine (XLogP3 = 1.2); 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine (XLogP3 = 1.1) |
| Quantified Difference | ΔLogP = +0.091 to +0.191 |
| Conditions | Target LogP measured experimentally; comparator LogP values computed by XLogP3 (PubChem release 2024.11.20) |
Why This Matters
The higher LogP of the 4-CF₃ isomer enhances passive membrane permeability, making it a more suitable scaffold for designing CNS-penetrant or orally bioavailable drug candidates.
- [1] PubChem. (2024). 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine. CID 71302276. View Source
- [2] PubChem. (2024). 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine. CID 129953508. View Source
- [3] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. View Source
